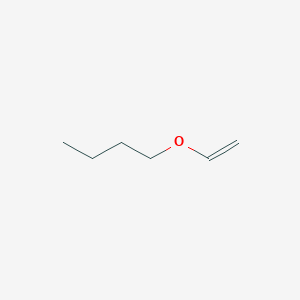

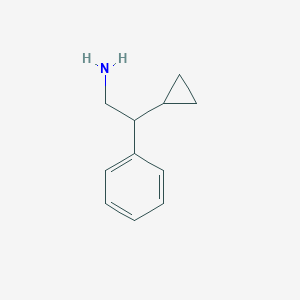

2-Cyclopropyl-2-phenylethan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropyl amines like 2-Cyclopropyl-2-phenylethan-1-amine often involves the reaction of enamines with diiodomethane and triethylaluminum, leading to high yields of the desired cyclopropyl amines. This method demonstrates the advantage of using aluminum carbenoids over traditional cyclopropanation reagents, offering a reliable approach to obtaining cyclopropylamine derivatives (Kadikova et al., 2015). Other approaches include the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid, highlighting a versatile method for introducing the cyclopropyl group into various amine substrates (Bénard, Neuville, & Zhu, 2010).

Molecular Structure Analysis

A combined experimental and theoretical study on the vibrational spectra of 2-Phenylcyclopropan-1-amine has shed light on its molecular structure, demonstrating the effects of substituents on its structural and electronic properties. This analysis provides valuable insights into the compound's reactivity and potential interactions with other molecules (Ganeshvar, Gunasekaran, & Gnanasambandan, 2017).

Chemical Reactions and Properties

The reactivity of 2-Cyclopropyl-2-phenylethan-1-amine towards various chemical transformations has been explored in several studies. For instance, the Lewis acid-mediated reactions of cyclopropyl amines with different nucleophiles offer a mild and efficient route for synthesizing diverse compounds, preserving the enantiomeric purity of the starting materials (Lifchits & Charette, 2008).

Wissenschaftliche Forschungsanwendungen

An efficient chemo-enzymatic route to synthesize a key intermediate for a corticotropin-releasing factor-1 receptor antagonist using leucine dehydrogenase was developed, which is important in medicinal chemistry (Parker et al., 2012).

A study showed that binding 2-phenylethylamine with β-cyclodextrin can increase its stability, targeted transport, and prevent premature destruction, which is significant for drug delivery applications (2023, ChemChemTech).

Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid was explored, offering advancements in organic synthesis (Bénard et al., 2010).

Cyclopropanes were used as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, aiding in the synthesis of densely functionalized compounds (Wurz & Charette, 2005).

Lithiation-substitution reactions at the alpha and beta positions of N-Boc N-alkyl cyclopropyl amines were studied, leading to the synthesis of spiro or endo fused N-Boc amines (Park & Beak, 1996).

NMR spectra of classical and novel psychoactive substances, including cyclopropylamines, were presented, aiding forensic and harm-reduction organizations (Chapman, 2017).

The vasorelaxant effects of 1-nitro-2-phenylethane, involving the stimulation of the soluble guanylate cyclase-cGMP pathway, were explored, relevant to cardiovascular research (Brito et al., 2013).

Aluminum carbenoids were used for the synthesis of cyclopropyl amines and cyclopropanols, offering an alternative to traditional cyclopropanation reagents (Kadikova et al., 2015).

Exciplex formation in 1-(N,N-dimethylamino)-2-phenylethane was studied, providing insights into photophysical properties (Köhler & Getoff, 1981).

The aminal-enamine equilibrium in cyclopropane-carbaminals, with a focus on the aminal-enamine ratio, was investigated, contributing to the understanding of chemical equilibria (Huber et al., 1977).

Copper-catalyzed Chan-Lam cyclopropylation was used for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, expanding the toolbox for organic synthesis (Derosa et al., 2018).

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNTOKQVRSFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

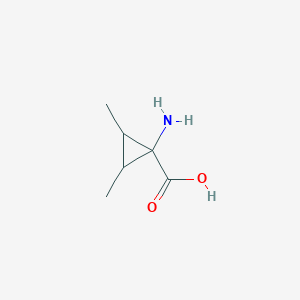

C1CC1C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-phenylethan-1-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)